2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide is a complex organic compound with a unique structure that combines phenoxy, thiolan, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-Butoxy)carbonyl]amino}-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
- 2-{4-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid
Uniqueness
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H29NO5S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C22H29NO5S/c1-16(28-19-9-7-17(8-10-19)22(2,3)4)21(24)23(14-20-6-5-12-27-20)18-11-13-29(25,26)15-18/h5-10,12,16,18H,11,13-15H2,1-4H3 |
InChI Key |
QKJRPOXMDLKXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CO1)C2CCS(=O)(=O)C2)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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